molecular formula C27H30N2O5 B1403774 tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate CAS No. 1132816-77-3

tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate

Cat. No. B1403774
M. Wt: 462.5 g/mol
InChI Key: OMLXLFFQXLSSDW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, an indole group, a carboxylate group, and an oxazolidine group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The indole group, for instance, is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the carboxylate group might participate in acid-base reactions, the indole group might undergo electrophilic substitution, and the oxazolidine group might be involved in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylate group might make the compound polar and therefore soluble in polar solvents .

Scientific Research Applications

Metabolic Pathways and Drug Metabolism

Research on compounds with tert-butyl groups and complex indole structures often focuses on their metabolic pathways, particularly how they are processed by human liver microsomes and cytochrome P450 enzymes. For example, compounds with tert-butyl moieties undergo oxidation and demethylation, leading to various metabolites that can be identified using high-resolution mass spectrometry techniques (Prakash et al., 2008). This research is crucial for understanding the metabolic fate of new therapeutic agents, predicting potential drug interactions, and optimizing pharmacokinetic profiles.

Antibacterial Activity

Indole derivatives, including those with tert-butyl groups, are explored for their potential antibacterial properties. The structure-activity relationship studies of such compounds can lead to the identification of potent inhibitors against specific bacterial strains. For instance, certain indole derivatives have been found to restore the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones, highlighting the potential of these compounds in overcoming bacterial resistance mechanisms (Héquet et al., 2014).

Anticancer Agents

The synthesis and in vitro screening of novel indole derivatives, including those with tert-butyl and oxazolidinyl groups, indicate potential applications as anticancer agents. Such compounds have been evaluated against a panel of human tumor cell lines, revealing significant cytotoxicity and suggesting a promising avenue for the development of new therapeutic options for cancer treatment (Penthala et al., 2011).

Analytical and Bioanalytical Applications

Indole derivatives, especially those with specific functional groups like tert-butyl, are also relevant in analytical chemistry for the development of sensitive and specific assays. For example, liquid chromatographic methods have been developed for the simultaneous determination of indole compounds and their metabolites in biological matrices, aiding in pharmacokinetic and drug monitoring studies (Anderton et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on its structure and properties. For instance, if the compound is reactive, it might pose a risk of chemical burns or fire. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For instance, if the compound shows promising biological activity, it might be studied further as a potential therapeutic agent .

properties

IUPAC Name

tert-butyl 3-[4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobutan-2-yl]indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O5/c1-18(14-24(30)29-20(17-33-26(29)32)15-19-10-6-5-7-11-19)22-16-28(25(31)34-27(2,3)4)23-13-9-8-12-21(22)23/h5-13,16,18,20H,14-15,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLXLFFQXLSSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1C(COC1=O)CC2=CC=CC=C2)C3=CN(C4=CC=CC=C43)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate
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tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate
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tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate
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tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate
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tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate
Reactant of Route 6
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tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate

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